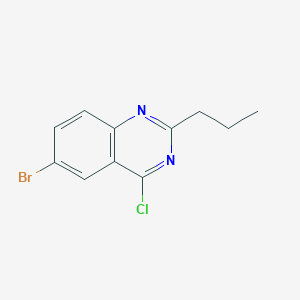
6-Bromo-4-chloro-2-propylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-chloro-2-propylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-2-propylquinazoline typically involves multiple steps. One common method starts with 4-bromoaniline, which undergoes a reaction with ethyl propiolate in the presence of methanol to form 3-(4-bromoaniline) ethyl acrylate. This intermediate is then cyclized to form 6-bromoquinolin-4(1H)-one, which is further reacted with phosphorus trichloride and other reagents to yield the final product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of environmentally friendly solvents and reagents, and the overall yield can exceed 70%, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-4-chloro-2-propylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves halogen exchange or nucleophilic substitution.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the quinazoline ring.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically use halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Oxidation Reactions: Often employ oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Utilize palladium catalysts and boron reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted quinazolines with different functional groups .
Aplicaciones Científicas De Investigación
6-Bromo-4-chloro-2-propylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-chloro-2-propylquinazoline involves its interaction with specific molecular targets and pathways. Quinazolines are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anticancer and antimicrobial effects .
Comparación Con Compuestos Similares
6-Bromoquinazoline: Shares the bromine substitution but lacks the chlorine and propyl groups.
4-Chloroquinazoline: Contains the chlorine substitution but lacks the bromine and propyl groups.
2-Propylquinazoline: Has the propyl group but lacks the halogen substitutions.
Uniqueness: 6-Bromo-4-chloro-2-propylquinazoline is unique due to the combination of bromine, chlorine, and propyl substitutions on the quinazoline ring.
Propiedades
Número CAS |
351426-10-3 |
|---|---|
Fórmula molecular |
C11H10BrClN2 |
Peso molecular |
285.57 g/mol |
Nombre IUPAC |
6-bromo-4-chloro-2-propylquinazoline |
InChI |
InChI=1S/C11H10BrClN2/c1-2-3-10-14-9-5-4-7(12)6-8(9)11(13)15-10/h4-6H,2-3H2,1H3 |
Clave InChI |
UKZVHLYALGNVDH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


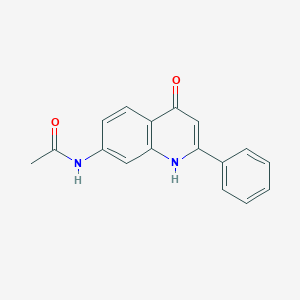
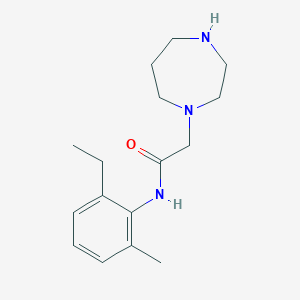
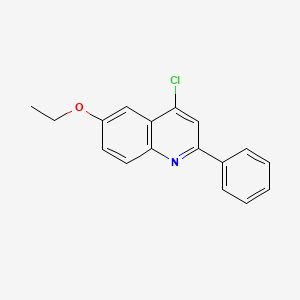

![tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B15063935.png)



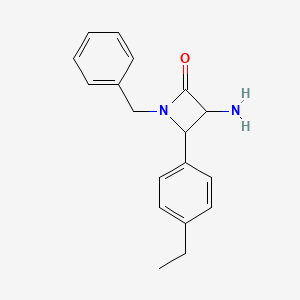
![Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B15063958.png)
![3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B15063961.png)
![9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B15063966.png)
![1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one](/img/structure/B15063969.png)
![7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B15063983.png)
